N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .
Scientific Research Applications
N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The nitro group and sulfonamide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Nitroindole: Shares the nitroindole core but lacks the naphthyl and sulfonamide groups.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups and biological activities.
Uniqueness
N-(5-nitro-1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
This compound’s unique structure and properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and related disciplines.
Properties
Molecular Formula |
C21H13N3O5S |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-(5-nitronaphthalen-1-yl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C21H13N3O5S/c25-21-15-7-1-6-14-19(11-10-17(22-21)20(14)15)30(28,29)23-16-8-2-5-13-12(16)4-3-9-18(13)24(26)27/h1-11,23H,(H,22,25) |
InChI Key |
GZWYKIVMLMQMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)NC4=CC=CC5=C4C=CC=C5[N+](=O)[O-] |
Origin of Product |
United States |
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